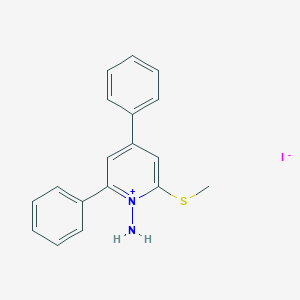
Benzoic acid, 3,3'-(2,2,2-trichloroethylidene)bis[6-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzoic acid moieties connected via a trichloroethylidene bridge, with hydroxyl groups attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- typically involves the reaction of 3,3’-(2,2,2-trichloroethylidene)bisphenol with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The trichloroethylidene bridge can be reduced under specific conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the trichloroethylidene bridge.
Substitution: Halogenated or nitrated derivatives of the benzene rings.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The trichloroethylidene bridge may also play a role in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2,3,6-trichloro-
- Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bisphenol
Uniqueness
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is unique due to its specific structure, which combines the properties of benzoic acid and trichloroethylidene
Eigenschaften
CAS-Nummer |
85273-91-2 |
|---|---|
Molekularformel |
C16H11Cl3O6 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
5-[1-(3-carboxy-4-hydroxyphenyl)-2,2,2-trichloroethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11Cl3O6/c17-16(18,19)13(7-1-3-11(20)9(5-7)14(22)23)8-2-4-12(21)10(6-8)15(24)25/h1-6,13,20-21H,(H,22,23)(H,24,25) |
InChI-Schlüssel |
JKVBVCSXZSPKTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C(Cl)(Cl)Cl)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
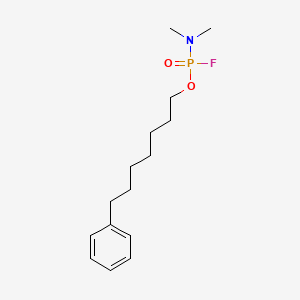
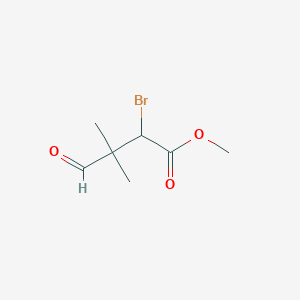
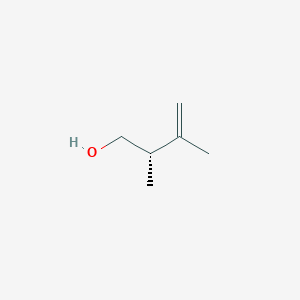


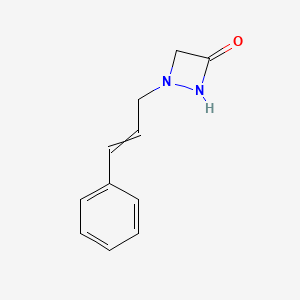
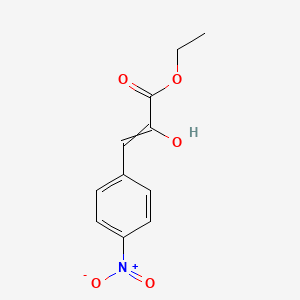
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
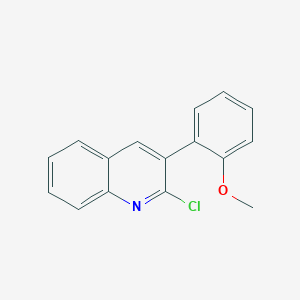
![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
